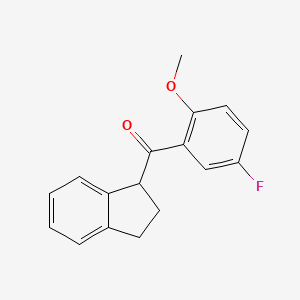
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone is an organofluorine compound characterized by the presence of a carbon-fluorine bond
準備方法
The synthesis of (2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone typically involves several steps:
Synthetic Routes: The preparation begins with the selection of appropriate starting materials, such as 2,3-dihydro-1H-indene and 5-fluoro-2-methoxybenzoyl chloride. These compounds undergo a Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
化学反応の分析
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of methoxy or tert-butoxy derivatives.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives.
科学的研究の応用
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone can be compared with other similar compounds:
Similar Compounds: Other organofluorine compounds, such as (2,3-Dihydro-1H-inden-1-yl)(4-fluoro-2-methoxyphenyl)methanone and (2,3-Dihydro-1H-inden-1-yl)(5-chloro-2-methoxyphenyl)methanone, share structural similarities.
Uniqueness: The presence of the fluorine atom at the 5-position and the methoxy group at the 2-position of the phenyl ring gives this compound unique chemical and physical properties, such as increased stability and reactivity.
特性
CAS番号 |
920508-14-1 |
|---|---|
分子式 |
C17H15FO2 |
分子量 |
270.30 g/mol |
IUPAC名 |
2,3-dihydro-1H-inden-1-yl-(5-fluoro-2-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H15FO2/c1-20-16-9-7-12(18)10-15(16)17(19)14-8-6-11-4-2-3-5-13(11)14/h2-5,7,9-10,14H,6,8H2,1H3 |
InChIキー |
ZSQMOPQBPDCDPB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)F)C(=O)C2CCC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)

![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
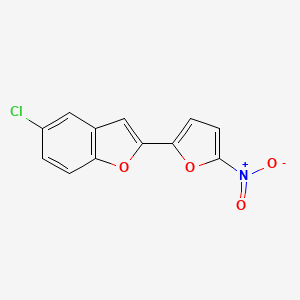
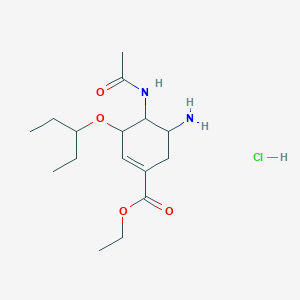
![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)
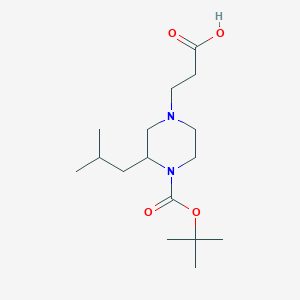
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
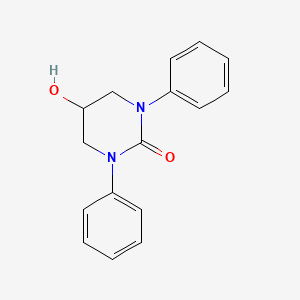
![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)


